Cas no 1179918-50-3 (1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

1-{1-(3-Chlorophenyl)ethylamino}-2-methylpropan-2-ol is a chiral β-amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structural features, including a tertiary alcohol group and an aromatic chlorophenyl moiety, contribute to its utility as a versatile intermediate in organic transformations. The compound's stereochemistry may enhance selectivity in chiral synthesis, while the chlorophenyl group offers opportunities for further functionalization. Its stability under standard conditions and solubility in common organic solvents facilitate handling in laboratory settings. The molecule's rigid framework could also serve as a ligand scaffold in coordination chemistry. Further research may explore its pharmacological properties due to structural similarities to bioactive amine-containing compounds.
1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol structure
1179918-50-3 structure
Product name:1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol
CAS No:1179918-50-3
MF:C12H18ClNO
Molecular Weight:227.730422496796
CID:5176967
PubChem ID:61044487

1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
    • 2-Propanol, 1-[[1-(3-chlorophenyl)ethyl]amino]-2-methyl-
    • 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol
    • インチ: 1S/C12H18ClNO/c1-9(14-8-12(2,3)15)10-5-4-6-11(13)7-10/h4-7,9,14-15H,8H2,1-3H3
    • InChIKey: PZXKUHKXMYJPAL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C)NCC(C)(C)O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • トポロジー分子極性表面積: 32.299
  • XLogP3: 2.3

1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-167576-0.05g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
0.05g
$468.0 2023-09-20
Enamine
EN300-167576-5g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
5g
$1614.0 2023-09-20
Enamine
EN300-167576-10.0g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
10g
$3191.0 2023-05-24
Enamine
EN300-167576-1.0g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
1g
$743.0 2023-05-24
Enamine
EN300-167576-0.1g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
0.1g
$490.0 2023-09-20
Enamine
EN300-167576-0.5g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
0.5g
$535.0 2023-09-20
Enamine
EN300-167576-1g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
1g
$557.0 2023-09-20
Enamine
EN300-167576-10g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3
10g
$2393.0 2023-09-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01017921-1g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3 95%
1g
¥3220.0 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01017921-5g
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
1179918-50-3 95%
5g
¥8477.0 2023-04-05

1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol 関連文献

1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-olに関する追加情報

Comprehensive Overview of 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol (CAS No. 1179918-50-3)

1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol (CAS No. 1179918-50-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, features a 3-chlorophenyl group attached to an ethylamino moiety, which is further linked to a 2-methylpropan-2-ol backbone. Its molecular formula and weight make it a subject of interest for researchers exploring novel bioactive molecules.

The compound’s structure highlights its potential as a building block in medicinal chemistry, particularly in the design of small-molecule inhibitors or receptor modulators. Recent studies have focused on its role in targeting specific enzymatic pathways, aligning with the growing demand for precision medicine and targeted therapies. Researchers are particularly intrigued by its chiral center, which could influence its binding affinity and selectivity, a hot topic in drug discovery and pharmacokinetics.

In the context of green chemistry and sustainable synthesis, 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol has been explored for its potential to be synthesized using eco-friendly catalysts or solvent-free conditions. This aligns with the global push toward reducing the environmental footprint of chemical manufacturing. Questions like "How to optimize the synthesis of CAS 1179918-50-3?" or "What are the applications of 3-chlorophenyl derivatives in drug development?" are frequently searched, reflecting the compound’s relevance in both academic and industrial settings.

Another area of interest is the compound’s potential role in central nervous system (CNS) research. Given the structural similarity to certain neurotransmitter analogs, it has been hypothesized to interact with G-protein-coupled receptors (GPCRs), a key focus in neurological disorder research. This connection has led to increased searches for terms like "CAS 1179918-50-3 mechanism of action" and "1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol biological activity."

From a technical standpoint, the compound��s physicochemical properties, such as solubility, stability, and partition coefficient, are critical for its formulation and delivery. These factors are often explored in ADME (Absorption, Distribution, Metabolism, Excretion) studies, which are essential for preclinical development. The rise of computational chemistry tools has also enabled virtual screening of derivatives, making CAS 1179918-50-3 a candidate for in silico modeling and QSAR (Quantitative Structure-Activity Relationship) analyses.

In summary, 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol (CAS No. 1179918-50-3) represents a versatile compound with broad implications in pharmaceutical research, sustainable chemistry, and drug design. Its structural features and potential applications continue to drive scientific inquiry, making it a noteworthy subject for researchers and industry professionals alike.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd